molecular formula C15H17N3O5 B2887735 [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate CAS No. 339019-92-0

[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate

Cat. No.: B2887735
CAS No.: 339019-92-0
M. Wt: 319.317
InChI Key: DJQHWFRHUYWNAY-YBEGLDIGSA-N
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Description

The compound [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate is an intricate organic compound that has captured the interest of researchers due to its unique structure and potential applications. This compound, featuring a cyclopropane ring and functional groups like nitro and morpholinyl, offers a fascinating glimpse into contemporary organic chemistry's versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the key synthetic routes to prepare [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate involves the reaction between 4-morpholin-4-yl-3-nitrobenzaldehyde and cyclopropanecarboxylic acid. The formation of the compound requires specific conditions including a controlled temperature and the use of a suitable catalyst to ensure the Z-configuration of the double bond is maintained.

Industrial Production Methods

Industrial production often involves the same reaction but scaled up to meet commercial demands. High-pressure reactors and continuous flow techniques are employed to ensure high yield and purity. The reaction conditions are carefully monitored and optimized for large-scale synthesis to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the morpholinyl and nitro groups, leading to the formation of various oxidized derivatives.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide are typically used as oxidizing agents under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium or platinum catalysts in an appropriate solvent.

  • Substitution: : Substitution reactions often utilize reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine forms, and various substituted benzene compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a model for studying reaction mechanisms and exploring new synthetic methodologies. Its unique structure makes it a valuable tool for investigating steric and electronic effects in organic reactions.

Biology

Biologically, this compound has potential applications in medicinal chemistry. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

Medicine

In medicine, the compound's ability to interact with biological molecules opens avenues for developing new therapeutic agents. Research is ongoing to explore its efficacy and safety in treating various conditions.

Industry

Industrially, this compound finds use in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules. Its robust structure makes it suitable for various applications, from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism by which [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The presence of the morpholinyl group suggests a potential for binding to proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparing [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate with other similar compounds highlights its uniqueness in terms of structure and reactivity. Similar compounds include:

  • [(Z)-benzylideneamino] cyclopropanecarboxylate: : Lacks the nitro and morpholinyl groups, resulting in different chemical reactivity.

  • [(Z)-(4-morpholin-4-ylphenyl)methylideneamino] cyclopropanecarboxylate: : Does not have the nitro group, affecting its oxidation-reduction potential.

List of Similar Compounds

  • [(Z)-benzylideneamino] cyclopropanecarboxylate

  • [(Z)-(4-morpholin-4-ylphenyl)methylideneamino] cyclopropanecarboxylate

  • [(Z)-(3-nitrophenyl)methylideneamino] cyclopropanecarboxylate

Exploring these similarities and differences can offer deeper insights into the behavior and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c19-15(12-2-3-12)23-16-10-11-1-4-13(14(9-11)18(20)21)17-5-7-22-8-6-17/h1,4,9-10,12H,2-3,5-8H2/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQHWFRHUYWNAY-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)ON=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)O/N=C\C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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